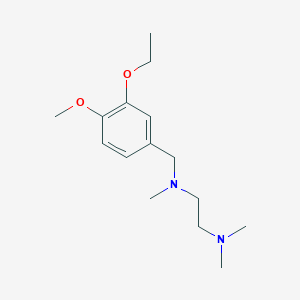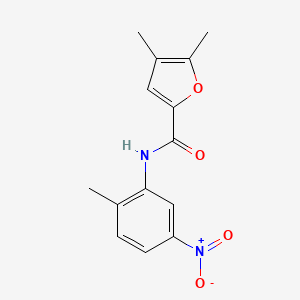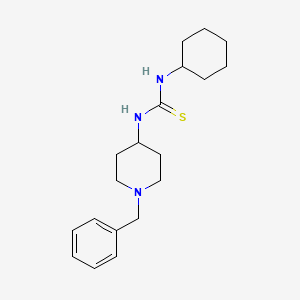
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as EMBAT or BEMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of ethylenediamine and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain. It has been found to act as a dopamine receptor agonist and also modulates the activity of GABA receptors.
Biochemical and Physiological Effects:
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been found to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It has also been found to have antioxidant properties and can protect against oxidative stress-induced damage. Additionally, it has been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential applications in the treatment of various neurodegenerative diseases. It has also been found to have various pharmacological properties that make it a promising candidate for drug development. However, one of the major limitations of using N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity profile of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine.
Direcciones Futuras
There are several future directions for the study of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. One of the major areas of research is the development of new drugs based on the structure of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. Additionally, further studies are needed to determine the exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine and its potential applications in the treatment of various neurodegenerative diseases. Further studies are also needed to determine the toxicity profile of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine and its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine involves the reaction of N-(3-ethoxy-4-methoxybenzyl) ethylenediamine with trimethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-19-15-11-13(7-8-14(15)18-5)12-17(4)10-9-16(2)3/h7-8,11H,6,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYASEKPCYYATFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)




![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)